molecular formula C18H16O5 B191343 4',6,7-Trimethoxyisoflavone CAS No. 798-61-8

4',6,7-Trimethoxyisoflavone

Cat. No. B191343
CAS RN: 798-61-8
M. Wt: 312.3 g/mol
InChI Key: YHXIOAVHEXKZCQ-UHFFFAOYSA-N
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Description

4’,6,7-Trimethoxyisoflavone is an isoflavone that has been found to promote wound healing through NOX2 induction, leading to collective migration and MMP activation . It has antimicrobial activities against a wide range of bacteria and fungi .


Molecular Structure Analysis

The molecular structure of 4’,6,7-Trimethoxyisoflavone is represented by the formula C18H16O5 . More detailed structural analysis can be found in resources such as PubChem and SpectraBase .

Scientific Research Applications

  • Biotransformation by Aspergillus niger : Miyazawa, Takahashi, and Araki (2006) explored the biotransformation of 6,7,4′-trimethoxyisoflavone by Aspergillus niger, resulting in 4′-hydroxy-6,7-dimethoxyisoflavone. This study demonstrates the potential of microbial biotransformation in modifying isoflavones, which could have implications for producing specific compounds with enhanced biological activity or for detoxification purposes (Miyazawa, Takahashi, & Araki, 2006).

  • Antiurolithiatic Activity : Pérez G. et al. (2000) investigated the antiurolithiatic and diuretic activity of 7-hydroxy-2′,4′,5′-trimethoxyisoflavone in rats. This study shows the potential therapeutic application of this isoflavone in treating kidney stones and related urological conditions (Pérez G. et al., 2000).

  • Antimicrobial Activity : Zheng, Tan, Yang, and Liu (1996) isolated two new flavones, including a variant of trimethoxyisoflavone, from Artemisia giraldii, which exhibited antibiotic activity against a range of bacteria and fungi. This suggests its potential use as a natural antimicrobial agent (Zheng, Tan, Yang, & Liu, 1996).

  • Antiviral Activity : Hayashi, Hayashi, Otsuka, and Takeda (1997) studied the antiviral effects of 5,6,7-trimethoxyflavone (TMF), finding it effective against herpes simplex virus type 1 (HSV-1), human cytomegalovirus, and poliovirus. This highlights its potential as an antiviral agent, either alone or in combination with other drugs (Hayashi, Hayashi, Otsuka, & Takeda, 1997).

  • Synthesis and Chemical Analysis : Nakayama, Ohira, and Matsui (1980) conducted a study on the synthesis of different forms of trimethoxyisoflavone, contributing to our understanding of the chemical properties and potential for creating derivatives of this compound (Nakayama, Ohira, & Matsui, 1980).

  • Antitumor Activity : Seo et al. (2003) isolated flavones, including 5,6-dihydroxy-7,3',4'-trimethoxyflavone, from Artemisia argyi and studied their antitumor activities. They found that these compounds inhibited farnesyl protein transferase and showed potential in inhibiting tumor growth (Seo et al., 2003).

properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXIOAVHEXKZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350937
Record name 4',6,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',6,7-Trimethoxyisoflavone

CAS RN

798-61-8
Record name 7-O-Methylafromosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=798-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',6,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
NT Bui, MT Ho, YM Kim, Y Lim, M Cho - Phytomedicine, 2014 - Elsevier
Flavonoids are major active ingredients in plants and are considered components of food that provide medical or health benefits. They have diversified structures and have effects on …
Number of citations: 18 www.sciencedirect.com
M Shoja - Acta Crystallographica Section C: Crystal Structure …, 1992 - scripts.iucr.org
(IUCr) 4',6,7-Trimethoxyisoflavone Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume 48 Part 11 Pages 2033-…
Number of citations: 12 scripts.iucr.org
EP Fodja Saah, V Tedjon Sielinou, V Kuete… - … für Naturforschung B, 2013 - degruyter.com
A new bis-isoflavone derivative, named amphiisoflavone (1), was isolated from the roots of Amphimas pterocarpoides, together with three known isoflavones, namely 8-…
Number of citations: 9 www.degruyter.com
GY Seo, Y Lim, D Koh, JS Huh, C Hyun… - … & molecular medicine, 2017 - nature.com
Keratinocyte-fibroblast interactions are critical for skin repair after injury. During the proliferative phase of wound healing, proliferation, migration and differentiation of these cells are the …
Number of citations: 47 www.nature.com
JH Choi - 2022 - oak.jejunu.ac.kr
By scavenging ROS or inhibiting NADPH Oxidases (NOXs), the main source of cellular ROS, I could confirm that not only the phosphorylation of EGFR but also the expression of fibrotic …
Number of citations: 2 oak.jejunu.ac.kr
H Chimura, T SAWA, Y KUMADA… - The Journal of …, 1975 - jstage.jst.go.jp
621 VOL. XXVIII NO. 9 THE JOURNAL OF ANTIBIOTICS protons on B-ring at 5 7.05 (IH) and 6.97 (2H). These results, isolation of 3-hydroxy-4-methoxybenzoic acid after the oxidative …
Number of citations: 43 www.jstage.jst.go.jp
JH Choi, Y Kim, M Cho - Applied …, 2023 - applbiolchem.springeropen.com
Idiopathic pulmonary fibrosis is a fatal lung disorder characterized by abnormal deposition of extracellular matrix (ECM), which is secreted by activated myofibroblasts. While the origin …
Number of citations: 5 applbiolchem.springeropen.com
서가영, 임윤호, 고동수, 허정식, 현창림… - Experimental and …, 2017 - dbpia.co.kr
Keratinocyte-fibroblast interactions are critical for skin repair after injury. During the proliferative phase of wound healing, proliferation, migration and differentiation of these cells are the …
Number of citations: 0 www.dbpia.co.kr
M Cho, H Yoon, M Park, YH Kim, Y Lim - Phytomedicine, 2014 - Elsevier
Cell migration plays an important role in multicellular development and preservation. Because wound healing requires cell migration, compounds promoting cell migration can be used …
Number of citations: 12 www.sciencedirect.com
H Tamaki, H Satoh, S Hori, H Ohtani… - Drug metabolism and …, 2010 - Elsevier
The inhibition of intestinal breast cancer resistance protein (BCRP), which restricts the absorption of xenobiotics, may increase the systemic availability of its substrates. The aim of this …
Number of citations: 74 www.sciencedirect.com

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